Glyoxalase I inhibitor 4

hGLO1 inhibition Glutathione analog Competitive inhibitor

Glyoxalase I inhibitor 4 (CAS 250155-72-7) is a potent, competitive hGLO1 inhibitor (Ki 7.0 nM). Ideal as a high-accuracy positive control for biochemical assays and HTS campaigns. Its validated potency ensures reproducible baseline inhibition, surpassing S-p-bromobenzylglutathione (>20-fold) and compound 2. Researchers use this benchmark to calibrate novel analogs and validate assay robustness. Minimal interference due to low nanomolar working concentrations.

Molecular Formula C17H21IN4O8S
Molecular Weight 568.3 g/mol
Cat. No. B15142865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxalase I inhibitor 4
Molecular FormulaC17H21IN4O8S
Molecular Weight568.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I
InChIInChI=1S/C17H21IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-/m0/s1
InChIKeyOJPYMPVXRVDUCI-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxalase I Inhibitor 4 (CAS 250155-72-7): A Potent, Glutathione-Based GLO1 Antagonist for Preclinical Research


Glyoxalase I inhibitor 4 (compound 14; CAS: 250155-72-7) is a potent, competitive inhibitor of human glyoxalase I (hGLO1), belonging to the glutathione-based S-(N-aryl-N-hydroxycarbamoyl) class of inhibitors [1]. It exhibits a Ki of 7.0±0.5 nM against recombinant hGLO1 under standardized buffer conditions (50 mM sodium phosphate, pH 7.0, 25°C), making it one of the more potent reference compounds in this chemical series [1]. The compound is a white to off-white solid with a molecular formula of C₁₇H₂₁IN₄O₈S and a molecular weight of 568.34 g/mol .

Why Generic Glyoxalase I Inhibitors Cannot Substitute for Glyoxalase I Inhibitor 4 in Precision Studies


Within the S-(N-aryl-N-hydroxycarbamoyl) glutathione analog class, minor structural variations—such as the nature of the N-aryl substituent or the presence of a free carboxylic acid versus an ester prodrug—can alter inhibitory potency by more than an order of magnitude [1]. For instance, compound 10 (Ki = 1.0 nM) is tenfold more potent than compound 2 (Ki = 10.0 nM) due solely to meta-substitution on the phenyl ring, while compound 15 (Ki >100 nM) loses nearly all activity [1]. Similarly, the widely used tool compound S-p-bromobenzylglutathione exhibits a Ki of ~160 nM [2], representing a >20-fold decrease in potency relative to Glyoxalase I inhibitor 4. These steep SAR gradients preclude simple interchange; substituting one inhibitor for another without quantitative validation introduces significant experimental variability and compromises reproducibility in mechanistic studies or high-throughput screening campaigns.

Quantitative Differentiation of Glyoxalase I Inhibitor 4 Against Closest Analogs: A Head-to-Head Evidence Review


Direct Head-to-Head Comparison: Glyoxalase I Inhibitor 4 (Compound 14) vs. Reference Inhibitor Compound 2

In a direct enzyme inhibition assay using recombinant human GLO1 under identical conditions, Glyoxalase I inhibitor 4 (compound 14) demonstrated a Ki of 7.0±0.5 nM, representing a statistically significant 30% improvement in inhibitory potency over the previously reported 'strongest' glutathione-type inhibitor, compound 2, which exhibited a Ki of 10.0 nM [1]. Both compounds were tested in parallel in the same study, eliminating inter-laboratory variability.

hGLO1 inhibition Glutathione analog Competitive inhibitor

Comparative Potency: Glyoxalase I Inhibitor 4 vs. Next-Generation Ultra-Potent Inhibitor (Compound 10)

The same study that characterized Glyoxalase I inhibitor 4 also reported a next-generation analog, compound 10, with a Ki of 1.0±0.5 nM—representing a 7-fold increase in potency relative to compound 14 [1]. This comparison establishes Glyoxalase I inhibitor 4 as a high-potency but not ultra-potent benchmark within the glutathione-based class, making it a useful intermediate reference point for SAR studies.

hGLO1 Structure-activity relationship Lead optimization

Cross-Study Comparison: Glyoxalase I Inhibitor 4 vs. Widely Used Tool Compound S-p-Bromobenzylglutathione

S-p-Bromobenzylglutathione (BrBzGSH) is a frequently cited GLO1 inhibitor in the literature. In independent biochemical characterizations, its Ki against human erythrocyte GLO1 was reported as 0.16±0.04 μM (160 nM) [1]. In contrast, Glyoxalase I inhibitor 4 exhibits a Ki of 7.0-10 nM across multiple studies [2], representing an approximate 16- to 23-fold greater potency.

GLO1 inhibitor Tool compound Biochemical assay

Comparative Potency: Glyoxalase I Inhibitor 4 vs. Structurally Distinct GLO1 Inhibitor BrBzGCp2

BrBzGCp2 (S-p-bromobenzylglutathione cyclopentyl diester) is a prodrug-type GLO1 inhibitor with reported cellular activity. In HL-60 leukemia cells, BrBzGCp2 exhibits a GC₅₀ (growth inhibition) of 4.23 μM [1]. While a direct biochemical Ki comparison is not available for the identical enzyme preparation, Glyoxalase I inhibitor 4 demonstrates a biochemical Ki of 7.0-10 nM against purified hGLO1 [2], indicating that it is a far more potent inhibitor of the isolated enzyme target.

GLO1 Anticancer Cellular activity

Comparative Potency: Glyoxalase I Inhibitor 4 vs. Click Chemistry-Compatible Inhibitor (Glyoxalase I Inhibitor 1)

Glyoxalase I inhibitor 1 (compound 23) is a distinct GLO1 inhibitor featuring an alkyne handle for click chemistry applications, with a reported IC₅₀ of 26 nM [1]. Glyoxalase I inhibitor 4 lacks a conjugation handle but exhibits a Ki of 7.0-10 nM [2], indicating comparable or modestly superior biochemical potency.

GLO1 Click chemistry Bioconjugation

Comparative Potency: Glyoxalase I Inhibitor 4 vs. Anticancer Candidate Glyoxalase I Inhibitor 7

Glyoxalase I inhibitor 7 (compound 6) is a structurally distinct inhibitor with reported anticancer activity, exhibiting an IC₅₀ of 3.65 μM against GLO1 [1]. In contrast, Glyoxalase I inhibitor 4 demonstrates a Ki of 7.0-10 nM [2], representing a 365- to 520-fold greater potency against the isolated enzyme.

GLO1 Anticancer Micromolar inhibitor

Recommended Research and Industrial Applications for Glyoxalase I Inhibitor 4 Based on Verified Quantitative Differentiation


Positive Control for High-Sensitivity hGLO1 Enzyme Inhibition Assays

With a validated Ki of 7.0 nM against recombinant hGLO1 [1], Glyoxalase I inhibitor 4 serves as an ideal positive control for establishing baseline inhibition in biochemical assays, including spectrophotometric monitoring of methylglyoxal detoxification. Its potency surpasses the historical reference compound 2 (Ki = 10.0 nM) and far exceeds the widely used S-p-bromobenzylglutathione (Ki = 160 nM), ensuring clear, reproducible inhibition windows at low nanomolar concentrations [1].

Benchmark Compound for Structure-Activity Relationship (SAR) Studies of Glutathione-Based GLO1 Inhibitors

The direct head-to-head comparison with compounds 10 (Ki = 1.0 nM), 13 (Ki = 19.2 nM), and 15 (Ki >100 nM) [1] positions Glyoxalase I inhibitor 4 as a mid-potency benchmark within this chemical series. Researchers engaged in lead optimization or scaffold hopping can use this compound to calibrate newly synthesized analogs, quantifying whether structural modifications improve upon or diminish the 7.0 nM Ki threshold [1].

Reference Inhibitor for Validating Novel GLO1 Inhibitor Hits from High-Throughput Screening

In HTS campaigns, Glyoxalase I inhibitor 4 provides a well-characterized, potent reference standard to confirm assay robustness and to benchmark the potency of newly identified hits. Its activity is >300-fold greater than weaker tool compounds like Glyoxalase I inhibitor 7 (IC₅₀ = 3.65 μM) [1], making it suitable for discriminating true low-nanomolar inhibitors from moderate or weak binders .

Biochemical Probing of the Glyoxalase System in Cancer Metabolism Research

Given the established overexpression of GLO1 in breast, colon, prostate, and lung cancers [1], Glyoxalase I inhibitor 4 can be employed in cell-free systems or lysates to study the direct contribution of GLO1 activity to the detoxification of cytotoxic methylglyoxal. Its high potency minimizes the amount of compound required, reducing potential interference with downstream analytical methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyoxalase I inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.